molecular formula C12H19N5O B12342628 N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide

N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide

Cat. No.: B12342628
M. Wt: 249.31 g/mol
InChI Key: LJBJKKNHGZDHMR-UHFFFAOYSA-N
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Description

N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide is a compound that features a benzamide group attached to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and mild reaction conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and a reusable catalyst, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, free radical bromination at the benzylic position would yield brominated benzamide derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide involves its interaction with molecular targets through its benzamide and tetrazole groups. The tetrazole ring can stabilize negative charges through delocalization, making it a strong electron-withdrawing group . This property allows the compound to interact with various enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide is unique due to its combination of a benzamide group with a tetrazole ring. This structure provides it with distinct chemical properties, such as resistance to oxidation and the ability to stabilize negative charges . These properties make it valuable for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide

InChI

InChI=1S/C12H19N5O/c1-8(2)10(11-14-16-17-15-11)13-12(18)9-6-4-3-5-7-9/h3-8,10-11,14-17H,1-2H3,(H,13,18)

InChI Key

LJBJKKNHGZDHMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1NNNN1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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